molecular formula C7H3BrFNOS B13638844 6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one

6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one

Cat. No.: B13638844
M. Wt: 248.07 g/mol
InChI Key: VCNFJGNITLRRBK-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one typically involves the bromination and fluorination of benzo[d]isothiazole derivatives. One common method includes the reaction of 6-bromo-2-aminobenzothiazole with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isothiazole derivatives with different functional groups .

Scientific Research Applications

6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit specific pathways or modulate the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine
  • 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

Uniqueness

6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3BrFNOS

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-7-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3BrFNOS/c8-4-2-1-3-6(5(4)9)12-10-7(3)11/h1-2H,(H,10,11)

InChI Key

VCNFJGNITLRRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NS2)F)Br

Origin of Product

United States

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